molecular formula C16H15N5O2 B6045281 N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide

N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B6045281
M. Wt: 309.32 g/mol
InChI Key: UEYPFKSBXALVOS-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MNTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This leads to the arrest of the cell cycle and ultimately induces apoptosis, or programmed cell death. N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been found to reduce the expression of several oncogenes and increase the expression of tumor suppressor genes. N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its broad-spectrum antimicrobial activity. However, N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has limitations, such as its low solubility in aqueous media and potential toxicity at high concentrations.

Future Directions

For research on N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide include the development of more efficient synthesis methods, the investigation of its potential applications in combination therapy with other anticancer agents, and the exploration of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's. Further studies are also needed to assess its safety and toxicity in vivo and to determine its pharmacokinetic properties.

Synthesis Methods

The synthesis method of N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide, which is then reacted with 3-amino-1H-tetrazole in the presence of a catalyst to yield N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide. The reaction is carried out under controlled conditions to ensure high yield and purity.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has been studied extensively for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to have antimicrobial activity against several strains of bacteria and fungi.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-15-7-5-12(6-8-15)10-17-16(22)13-3-2-4-14(9-13)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYPFKSBXALVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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